3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid 3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid
Brand Name: Vulcanchem
CAS No.: 1221-05-2
VCID: VC0074800
InChI: InChI=1S/C11H11I3N2O3/c1-16(7(17)2-3-8(18)19)11-6(13)4-5(12)10(15)9(11)14/h4H,2-3,15H2,1H3,(H,18,19)
SMILES: CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O
Molecular Formula: C11H11I3N2O3
Molecular Weight: 599.93 g/mol

3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid

CAS No.: 1221-05-2

Main Products

VCID: VC0074800

Molecular Formula: C11H11I3N2O3

Molecular Weight: 599.93 g/mol

3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid - 1221-05-2

CAS No. 1221-05-2
Product Name 3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid
Molecular Formula C11H11I3N2O3
Molecular Weight 599.93 g/mol
IUPAC Name 4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid
Standard InChI InChI=1S/C11H11I3N2O3/c1-16(7(17)2-3-8(18)19)11-6(13)4-5(12)10(15)9(11)14/h4H,2-3,15H2,1H3,(H,18,19)
Standard InChIKey LTJAWEPNFDGFQG-UHFFFAOYSA-N
SMILES CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O
Canonical SMILES CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O
Synonyms 3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid
PubChem Compound 121068
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator